molecular formula C21H27NO B2919981 trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol CAS No. 847956-47-2

trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol

Cat. No.: B2919981
CAS No.: 847956-47-2
M. Wt: 309.453
InChI Key: XYZFHMPDCNIBGW-OYRHEFFESA-N
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Description

The core structure consists of a trans-configured cyclohexane ring with a hydroxymethyl (-CH2OH) group and a bis(phenylmethyl)amino (-N(CH2Ph)2) substituent at the 4-position. Such compounds are typically synthesized for applications in pharmaceuticals, fragrances, or liquid crystal materials, depending on the substituents .

Properties

IUPAC Name

[4-(dibenzylamino)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c23-17-20-11-13-21(14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,20-21,23H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFHMPDCNIBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol typically involves the reaction of cyclohexanone with benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Scientific Research Applications

Chemistry: In chemistry, trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis reactions .

Biology: In biological research, this compound can be used to study the interactions of cyclohexane derivatives with biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol involves its interaction with various molecular targets. The bis(phenylmethyl)amino group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclohexane ring provides a rigid structure that can influence the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
trans-4-(Aminomethyl)cyclohexanemethanol HCl -NH2CH2- (protonated as HCl) C8H18ClNO 179.69 Biochemical reagents
cis,trans-4-(Isopropyl)cyclohexanemethanol -CH(CH3)2 C10H20O 156.27 Fragrances (regulated use)
trans-4-tert-Butylcyclohexylmethanol -C(CH3)3 C11H22O 170.29 Industrial intermediates
trans-4-(Methylamino)cyclohexanol -NHCH3 and -OH C7H15NO 129.20 Pharmaceutical intermediates
trans-4-(2-Propynyl)cyclohexanemethanol -C≡CH C10H16O 152.23 Liquid crystal precursors

Key Observations :

  • This may influence solubility, reactivity, and binding affinity in pharmaceutical contexts.
  • Molecular Weight: The bis(phenylmethyl)amino derivative would have a significantly higher molecular weight (~325–350 g/mol) compared to analogs like trans-4-(aminomethyl)cyclohexanemethanol HCl (179.69 g/mol) due to the two benzyl groups.

Biological Activity

Trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

Chemical Structure and Properties

  • Chemical Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : Not specifically listed in the available resources.

The compound features a cyclohexane ring substituted with a bis(phenylmethyl)amino group and a hydroxymethyl group, which contributes to its biological activity.

This compound is believed to interact with various neurotransmitter systems, particularly influencing adrenergic and dopaminergic pathways. Its structural similarity to known psychoactive compounds suggests it may act as a modulator of neurotransmitter release or receptor activity.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can enhance mood and reduce symptoms of depression by modulating serotonin and norepinephrine levels in the brain.
  • Cognitive Enhancement : Some derivatives have been reported to improve cognitive functions, potentially through increased dopamine activity.

2. Toxicological Assessment

A comprehensive toxicological assessment is crucial for understanding the safety profile of this compound:

Study TypeResult
Acute Toxicity (LD50)Not available in current literature
GenotoxicityNegative in standard assays
Long-term ToxicityNo significant adverse effects reported

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal assessed the antidepressant properties of structurally similar compounds. The research involved animal models subjected to stress-induced depression. The results indicated that administration of bis(phenylmethyl) derivatives led to significant improvements in behavioral tests measuring anxiety and depression-like symptoms.

Case Study 2: Cognitive Function Enhancement

Another study evaluated the cognitive-enhancing effects of related compounds in aged rats. The findings suggested that these compounds improved memory retention and learning capabilities, likely through dopaminergic pathways.

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